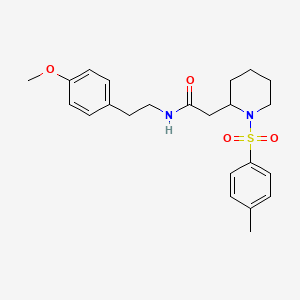

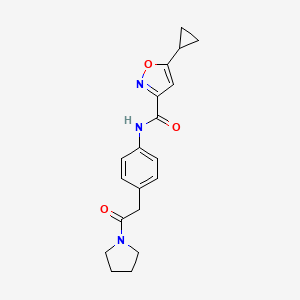

![molecular formula C8H13ClO4S B2985124 5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride CAS No. 2168493-47-6](/img/structure/B2985124.png)

5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride is a chemical compound with the CAS Number: 2168493-47-6 . It has a molecular weight of 240.71 .

Molecular Structure Analysis

The InChI code for 5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride is 1S/C8H13ClO4S/c9-14(10,11)5-7-4-12-6-8(13-7)2-1-3-8/h7H,1-6H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

"5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride" and its derivatives are utilized in the synthesis of amines, showcasing its versatility as a sulfonating agent. Sakamoto et al. (2006) highlighted its efficacy in sulfonating primary and secondary amines, leading to excellent yields. The synthesized Dios-amides, or activated amines, were further alkylated under new Mitsunobu conditions, demonstrating the compound's stability under basic and reductive conditions. This stability is a crucial advantage in organic synthesis, allowing for its removal only under specific conditions, like heating in a hot aqueous solution of trifluoroacetic acid (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Polymerization and Material Science

In material science and polymerization, "5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride" derivatives serve as monomers for cationic polymerizations. Takata, Ariga, and Endo (1992) investigated the cationic polymerizations of various spiro orthocarbonates, including derivatives similar to "5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride." Their work revealed the potential to produce unique polymeric materials with applications ranging from advanced material design to potential biomedical uses (Takata, Ariga, & Endo, 1992).

Synthesis of Biologically Active Compounds

The compound's derivatives are instrumental in synthesizing biologically active molecules. For instance, the synthesis of spiroacetals, a class of compounds with potential semiochemical applications, has been achieved using derivatives of "5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride." Izquierdo et al. (2003) utilized Wittig's methodology to synthesize spiroacetals from chiral building blocks derived from rac-1,n-alkanediols, demonstrating the compound's role in creating biologically significant structures (Izquierdo, Plaza, Rodríguez, & Tamayo, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

5,8-dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-4-12-6-8(13-7)2-1-3-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMONXRHKVBJXMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)COCC(O2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985045.png)

![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)

![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)

![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2985061.png)

![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)